molecular formula C7H9NO3S B8419969 6-[(Methylsulfonyl)methyl]pyridin-3-ol

6-[(Methylsulfonyl)methyl]pyridin-3-ol

Cat. No. B8419969
M. Wt: 187.22 g/mol
InChI Key: FDNWFFSXSHCUDI-UHFFFAOYSA-N
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Patent
US08557805B2

Procedure details

To a solution of 6-[(methylsulfonyl)methyl]pyridin-3-yl benzenesulfonate (30 g) in ethanol (200 mL) and tetrahydrofuran (200 mL) was added 1N aqueous sodium hydroxide solution (190 mL), and the mixture was stirred at 80° C. for 3 hr. The reaction mixture was concentrated, 1N hydrochloric acid (190 mL) was added, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over magnesium sulfate, filtered and concentrated under reduced pressure to give the title compound (13.9 g, yield 79%) as white crystals.
Name
6-[(methylsulfonyl)methyl]pyridin-3-yl benzenesulfonate
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
79%

Identifiers

REACTION_CXSMILES
C1(S([O:10][C:11]2[CH:12]=[N:13][C:14]([CH2:17][S:18]([CH3:21])(=[O:20])=[O:19])=[CH:15][CH:16]=2)(=O)=O)C=CC=CC=1.[OH-].[Na+]>C(O)C.O1CCCC1>[CH3:21][S:18]([CH2:17][C:14]1[N:13]=[CH:12][C:11]([OH:10])=[CH:16][CH:15]=1)(=[O:20])=[O:19] |f:1.2|

Inputs

Step One
Name
6-[(methylsulfonyl)methyl]pyridin-3-yl benzenesulfonate
Quantity
30 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)OC=1C=NC(=CC1)CS(=O)(=O)C
Name
Quantity
190 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
1N hydrochloric acid (190 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CS(=O)(=O)CC1=CC=C(C=N1)O
Measurements
Type Value Analysis
AMOUNT: MASS 13.9 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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